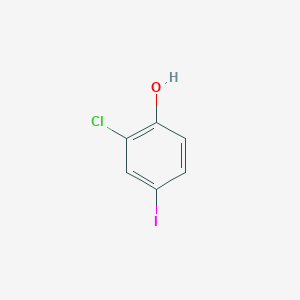

2-Chloro-4-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYPGKPOUZZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563762 | |

| Record name | 2-Chloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116130-33-7 | |

| Record name | 2-Chloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Chloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4-iodophenol, a halogenated phenol derivative of interest in various chemical and pharmaceutical applications. The information presented herein is intended to support research, development, and safety protocols involving this compound.

Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₄ClIO.[1][2][3][4] It is a solid at room temperature, with its appearance described as a white to pale yellow crystalline powder.[1][5] Some sources also describe the color as ranging from white to orange to green.[6]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClIO | [1][2][3][4] |

| Molecular Weight | 254.45 g/mol | [1][2][3][7] |

| Melting Point | 75.0 to 79.0 °C | [1][6] |

| Boiling Point | 225.1 °C at 760 mmHg | [1] |

| Density | 2.087 g/cm³ (Predicted) | [1][6] |

| pKa | 8.07 ± 0.18 (Predicted) | [6] |

| Flash Point | 89.9 °C | [1] |

| Vapor Pressure | 0.059 mmHg at 25 °C | [1] |

| Refractive Index | 1.677 | [1] |

| LogP | 2.6502 | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Available data includes mass spectrometry and infrared spectroscopy.

Table 2: Spectroscopic Information for this compound

| Technique | Data Highlights | Source(s) |

| Mass Spectrometry (GC-MS) | NIST library data is available, showing characteristic fragmentation patterns for the compound. | [7] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for this compound. | [7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra for this compound were not detailed in the provided results, NMR data for the related compound 2,6-dichloro-4-iodophenol shows a singlet at 9.83 ppm (1H) and a singlet at 7.27 ppm (2H) in CDCl₃. ¹H NMR and ¹³C NMR are standard methods for characterizing such compounds. | [8] |

Solubility

This compound is reported to be soluble in ethanol, ethers, and benzene, while being only slightly soluble in water.[1][5]

Synthesis and Reactivity

This compound serves as an intermediate in organic synthesis.[1][5] It can be used in the preparation of more complex molecules and lead compounds for various applications, including the synthesis of dyes and pigments.[1][5]

A described method for its preparation involves the reaction of a diiodophenol solution with copper chloride under acidic conditions with heating.[1][5] The resulting this compound can then be purified by crystallization.[1][5]

Experimental Protocols

5.1. General Synthesis of Halogenated Phenols

While a specific, detailed experimental protocol for the synthesis of this compound was not fully available, a general procedure for the synthesis of a related compound, 2,6-dichloro-4-iodophenol, is provided and can be adapted.

-

Reaction: 2,6-dichlorophenol (1.00 eq.) and N-iodosuccinimide (NIS) (2.00 eq.) are dissolved in methanol.[8]

-

Procedure: The mixture is stirred at room temperature for 1 hour.[8]

-

Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with saturated saline.[8]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by silica gel column chromatography using petroleum ether as the eluent.[8]

5.2. Analytical Characterization

The following are general protocols for the analytical characterization of this compound.

-

Mass Spectrometry (MS): For the analysis of related chlorophenols, high-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LC-MS/MS) has been utilized.[9] This technique is suitable for polar compounds.[9]

-

Infrared (IR) Spectroscopy: IR spectra can be obtained on solid samples or on solutions in appropriate solvents like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[11]

Safety and Hazards

This compound is considered a toxic and irritant compound.[1][5] Exposure may cause irritation to the skin, eyes, and respiratory system.[1][5]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound with appropriate personal protective equipment, including gloves, eye and face protection, and respiratory protection.[1][5] Work should be conducted in a well-ventilated area, and direct contact, ingestion, and inhalation should be avoided.[1][5]

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Analytical workflow for the characterization of this compound.

Caption: Safety and handling flowchart for this compound.

References

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. appchemical.com [appchemical.com]

- 5. chembk.com [chembk.com]

- 6. 4-Chloro-2-iodophenol | 71643-66-8 [amp.chemicalbook.com]

- 7. 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dichloro-4-iodophenol CAS#: 34074-22-1 [m.chemicalbook.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 11. rsc.org [rsc.org]

Molecular structure and weight of 2-Chloro-4-iodophenol

An In-depth Technical Guide to 2-Chloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for this compound. While specific experimental data on its biological activity is limited, this guide also touches upon the general toxicological profile of related chlorophenols.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₄ClIO.[1][2][3] Its structure consists of a phenol ring substituted with a chlorine atom at the second position and an iodine atom at the fourth position relative to the hydroxyl group.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClIO | [1][2][3] |

| Molecular Weight | 254.45 g/mol | [1][2][3] |

| CAS Number | 116130-33-7 | [1][2] |

| Appearance | Solid (predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |

| logP (octanol-water partition coefficient) | 2.6502 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the iodination of 2-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the ortho- position is already occupied by a chlorine atom, the incoming electrophile (iodine) is directed to the para- position.

Materials:

-

2-Chlorophenol

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Trichloroisocyanuric acid (TCCA)

-

Methanol (dry)

-

Hydrochloric Acid (HCl, dilute)

-

Ethyl acetate

-

Hexane (or other suitable solvent for recrystallization)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chlorophenol in dry methanol.

-

Addition of Reagents: To the stirred solution, add potassium iodide and sodium hydroxide. Cool the mixture to 0°C in an ice bath.

-

Iodination: Slowly add a solution of trichloroisocyanuric acid in methanol dropwise via the dropping funnel, maintaining the temperature at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into water. Acidify the solution to a pH of approximately 2-4 with dilute hydrochloric acid.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activities and signaling pathways of this compound are not extensively documented in the public domain. However, the biological action of chlorophenols, in general, has been investigated.

It is suggested that the toxicity of chlorinated phenols increases with the degree of chlorination.[5] Higher chlorinated phenols are known to interfere with oxidative phosphorylation, a critical cellular process for energy production.[5] This effect is believed to be associated with the chlorophenate ion.[5]

Potential Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The following diagram illustrates a simplified, hypothetical signaling pathway representing the potential effect of this compound on cellular respiration, based on the known effects of other chlorophenols.

Caption: Potential interference of this compound with oxidative phosphorylation.

Disclaimer: The experimental protocol and signaling pathway described above are based on analogous compounds and general principles. Researchers should conduct their own validation and optimization. This compound is intended for research use only.[1]

References

- 1. Council on Undergraduate Research (CUR) - Oxidation of Chlorophenols Using Hypervalent Iodine Compounds as a Potential Route Towards Their Indirect Detection [ncur.secure-platform.com]

- 2. researchgate.net [researchgate.net]

- 3. byjus.com [byjus.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-iodophenol

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, a comprehensive experimental protocol for acquiring such spectra, and visualizations to aid in understanding the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to its three aromatic protons and one hydroxyl proton. The chemical shifts are influenced by the electronic effects of the hydroxyl, chloro, and iodo substituents on the benzene ring. The hydroxyl group is an activating, electron-donating group, while the chlorine and iodine atoms are deactivating, electron-withdrawing groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.35 - 7.45 | Doublet (d) | ³J(H6-H5) = 8.0 - 9.0 | 1H |

| H-5 | 7.15 - 7.25 | Doublet of Doublets (dd) | ³J(H5-H6) = 8.0 - 9.0, ⁴J(H5-H3) = 2.0 - 3.0 | 1H |

| H-3 | 6.95 - 7.05 | Doublet (d) | ⁴J(H3-H5) = 2.0 - 3.0 | 1H |

| -OH | 5.0 - 6.0 | Broad Singlet (br s) | - | 1H |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display six distinct signals for the six carbon atoms of the aromatic ring, as they are all in unique chemical environments. The chemical shifts are predicted based on the substituent effects on the benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 155 |

| C-2 (-Cl) | 120 - 125 |

| C-3 | 115 - 120 |

| C-4 (-I) | 85 - 90 |

| C-5 | 130 - 135 |

| C-6 | 125 - 130 |

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the numbering scheme used for the NMR assignments.

An In-depth Technical Guide to 2-Chloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-4-iodophenol, a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and chemical industries. This guide covers its chemical identity, physicochemical properties, safety and handling protocols, a proposed synthetic pathway, and its applications in the development of novel compounds.

Chemical Identity and Structure

The formal IUPAC name for the compound is This compound .[1] It is a disubstituted phenol featuring both a chlorine and an iodine atom on the aromatic ring.

-

InChI Key: OZCYPGKPOUZZSO-UHFFFAOYSA-N[1]

Physicochemical and Computational Data

The physical and chemical properties of this compound are crucial for its application in experimental settings. The following table summarizes key quantitative data.

| Property | Value | Source |

| CAS Number | 116130-33-7 | [1][2][3][4][5] |

| Molecular Weight | 254.45 g/mol | [2][4] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1][2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| logP (octanol-water partition coeff.) | 2.6502 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 0 | [2] |

| Storage Conditions | 4°C, protect from light | [1][2] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Personal protective equipment (PPE), including gloves, eye protection, and lab coats, should be worn at all times.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6][8]

The table below summarizes the GHS hazard and precautionary statements.

| Hazard Class | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][8] |

Synthesis Pathway

The diagram below illustrates a proposed workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Development

Halogenated phenols are critical building blocks in medicinal chemistry. The presence of two different halogen atoms (chlorine and iodine) at specific positions on the phenol ring makes this compound a highly valuable and versatile intermediate. The differential reactivity of the C-I and C-Cl bonds allows for regioselective functionalization through various cross-coupling reactions.[10]

This selective reactivity enables chemists to introduce different molecular fragments sequentially, building complex molecular architectures. Such strategies are fundamental in synthesizing novel drug candidates and other bioactive molecules.[9][11]

The diagram below illustrates the logical relationship of this compound as an intermediate in a drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization at the C4 position. The following is a representative experimental protocol for a Suzuki-Miyaura reaction.

Objective: To synthesize 2-chloro-4-aryl-phenol by coupling this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene/Water (e.g., 10:1 mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-aryl-phenol.[10]

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | 116130-33-7 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound - Protheragen [protheragen.ai]

- 5. This compound | 116130-33-7 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-4-iodophenol: Synthesis, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodophenol is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the phenol ring, provides versatile handles for further chemical modifications. This technical guide offers a comprehensive overview of the synthesis, discovery, and potential applications of this compound, with a focus on providing detailed experimental protocols and relevant data for laboratory use.

While the specific historical moment of the first synthesis of this compound is not prominently documented in readily available literature, its discovery can be understood within the broader context of the systematic exploration of halogenated phenols in the late 19th and early 20th centuries. The development of synthetic methods such as electrophilic aromatic substitution and the Sandmeyer reaction paved the way for the preparation of a wide array of substituted aromatic compounds, including various halophenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, characterization, and reaction planning.

| Property | Value | Reference |

| CAS Number | 116130-33-7 | [1][2][3] |

| Molecular Formula | C₆H₄ClIO | [1][2][3] |

| Molecular Weight | 254.45 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | ≥95% | [1][2] |

| Storage Temperature | 4°C, protect from light | [1][2] |

| LogP | 2.6502 | [3] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound, leveraging common reactions in aromatic chemistry. The following sections detail the most practical methods.

Method 1: Electrophilic Chlorination of 4-Iodophenol

This is a direct and efficient method for the synthesis of this compound, starting from the readily available 4-iodophenol. The reaction involves the regioselective chlorination at the ortho-position to the hydroxyl group, which is an activating group.

Experimental Protocol:

-

Materials: 4-iodophenol, Toluene, Diisobutylamine, Sulfuryl chloride (SO₂Cl₂), Ether, Saturated aqueous NaHCO₃ solution, Saturated aqueous NaCl solution, H₂O, MgSO₄, Hexane, Silica gel.

-

Procedure:

-

To a round-bottomed flask under an argon atmosphere, add 4-iodophenol, toluene, and diisobutylamine.

-

Heat the mixture to 70 °C.

-

Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture.

-

Maintain the reaction at 70°C and stir for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ether.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and H₂O.

-

Dry the organic phase over MgSO₄ and concentrate under reduced pressure to remove the solvent.

-

Dissolve the crude product in a hexane:ether (4:1, v/v) solvent mixture.

-

Purify the product by silica gel column chromatography, eluting with the same solvent system.

-

The final product, this compound, is obtained as a white solid. A yield of 90% has been reported for this procedure.

-

Method 2: Iodination of 2-Chlorophenol (Proposed)

An alternative approach involves the direct iodination of 2-chlorophenol. The hydroxyl and chloro groups will direct the incoming electrophilic iodine to specific positions on the aromatic ring. The para-position to the hydroxyl group is generally favored.

Experimental Protocol (General Outline):

-

Materials: 2-Chlorophenol, Iodine (I₂), an oxidizing agent (e.g., iodic acid, hydrogen peroxide), a suitable solvent (e.g., acetic acid, methanol).

-

Procedure:

-

Dissolve 2-chlorophenol in the chosen solvent.

-

Add iodine and the oxidizing agent. The oxidizing agent is necessary to generate the electrophilic iodine species.

-

Stir the reaction at a suitable temperature (e.g., room temperature to gentle heating) and monitor by TLC.

-

Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess iodine).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer and purify the product by recrystallization or column chromatography.

-

Method 3: Sandmeyer Reaction of 2-Chloro-4-aminophenol (Proposed)

The Sandmeyer reaction provides a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. Starting from 2-chloro-4-aminophenol, a diazonium salt can be formed and subsequently displaced by iodide.

References

Potential Biological Activities of 2-Chloro-4-iodophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols represent a class of organic compounds with diverse and significant biological activities. The unique electronic and lipophilic properties imparted by halogen substituents make these compounds promising scaffolds in medicinal chemistry. This technical guide focuses on the potential biological activities of derivatives of 2-Chloro-4-iodophenol, a di-halogenated phenol. While specific research on a broad range of this compound derivatives is limited, this document extrapolates potential activities based on studies of structurally related halogenated phenols. It covers potential antimicrobial, antifungal, and cytotoxic activities, along with possible mechanisms of action such as enzyme inhibition. Detailed experimental protocols for key biological assays are provided to facilitate further research in this area. All quantitative data from related compounds is summarized for comparative analysis, and logical workflows and potential signaling pathways are visualized using Graphviz diagrams.

Introduction

Phenolic compounds are a well-established class of molecules with a wide spectrum of biological activities. The introduction of halogen atoms onto the phenol ring can significantly modulate their physicochemical properties, such as acidity, lipophilicity, and reactivity, thereby influencing their biological effects. The presence of both chlorine and iodine in the this compound scaffold offers a unique combination of steric and electronic properties that could lead to novel biological activities. This guide explores the plausible therapeutic potential of its derivatives in various domains.

Potential Biological Activities

Based on the broader class of halogenated phenols, derivatives of this compound are anticipated to exhibit several key biological activities.

Antimicrobial and Antifungal Activity

Halogenated phenols are known for their antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to leakage of intracellular components, and the inhibition of essential enzymes. The lipophilicity conferred by the halogen atoms facilitates the passage of these compounds across the cell membrane.

Hypothetical Data Presentation:

Should a series of this compound derivatives be synthesized and tested, the following table illustrates how their minimum inhibitory concentrations (MIC) against various bacterial and fungal strains could be presented.

| Derivative | Structure Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Parent | This compound | Data not available | Data not available | Data not available |

| Derivative 1 | Ether linkage at C1 | Data not available | Data not available | Data not available |

| Derivative 2 | Ester linkage at C1 | Data not available | Data not available | Data not available |

| Derivative 3 | Schiff base from 2-chloro-4-aminophenol | Data not available | Data not available | Data not available |

Cytotoxic Activity

The cytotoxicity of phenolic compounds against cancer cell lines is a well-documented phenomenon. Halogenation can enhance this activity by increasing cellular uptake and promoting the generation of reactive oxygen species (ROS), which can induce apoptosis.

Hypothetical Data Presentation:

The following table demonstrates how the half-maximal inhibitory concentration (IC50) values of hypothetical this compound derivatives against various cancer cell lines could be tabulated.

| Derivative | Structure Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |

| Parent | This compound | Data not available | Data not available | Data not available |

| Derivative 1 | Ether linkage at C1 | Data not available | Data not available | Data not available |

| Derivative 2 | Ester linkage at C1 | Data not available | Data not available | Data not available |

| Derivative 3 | Schiff base from 2-chloro-4-aminophenol | Data not available | Data not available | Data not available |

Enzyme Inhibition

Phenolic compounds are known to interact with and inhibit various enzymes. The nature and position of substituents on the phenol ring play a crucial role in determining the inhibitory potency and selectivity. Potential enzyme targets for this compound derivatives could include kinases, and topoisomerases, which are critical for cell signaling and DNA replication, respectively.

Hypothetical Data Presentation:

This table illustrates how enzyme inhibition data for hypothetical derivatives could be presented.

| Derivative | Structure Modification | Kinase A IC50 (nM) | Topoisomerase II % Inhibition @ 10 µM |

| Parent | This compound | Data not available | Data not available |

| Derivative 1 | Ether linkage at C1 | Data not available | Data not available |

| Derivative 2 | Ester linkage at C1 | Data not available | Data not available |

| Derivative 3 | Schiff base from 2-chloro-4-aminophenol | Data not available | Data not available |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

DNA Topoisomerase II Inhibition Assay: Plasmid DNA Cleavage Assay

This assay is used to determine if a compound can inhibit the activity of topoisomerase II by assessing its ability to prevent the relaxation of supercoiled plasmid DNA.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase II enzyme, and the test compound at various concentrations in a suitable buffer.

-

Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways.

An In-depth Technical Guide on the Solubility of 2-Chloro-4-iodophenol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed overview of the solubility characteristics of 2-chloro-4-iodophenol in organic solvents. While specific quantitative data is not extensively available in public literature, this document outlines the expected solubility profile based on its chemical properties and provides a comprehensive experimental protocol for its determination. This guide is intended to be a foundational resource for researchers working with this compound in synthesis, purification, and formulation development.

Introduction to this compound

This compound is a halogenated phenolic compound with the chemical formula C₆H₄ClIO. Halogenated phenols are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, for developing purification strategies such as crystallization, and for its formulation in drug delivery systems.

Solubility Profile of this compound

Qualitative Solubility Data:

| Compound | Solvent | Solubility |

| 4-Chloro-2-iodophenol | Ethanol | Soluble[1][2] |

| Ethers | Soluble[1][2] | |

| Benzene | Soluble[1][2] | |

| Water | Slightly soluble[1][2] | |

| 2-Iodophenol | Ethanol | Easily soluble[3] |

| Ether | Easily soluble[3] | |

| Water | Slightly soluble[3] | |

| 4-Iodophenol | Ethanol | Readily dissolves[4] |

| Ether | Readily dissolves[4] | |

| Water | Slightly dissolves[4] | |

| 2-Chlorophenol | Ethanol | Soluble[5] |

| Ethyl ether | Soluble[5] | |

| Benzene | Very soluble[5] | |

| Chloroform | Slightly soluble[5] | |

| Water | 2.85 g/100 mL at 20 °C[5] |

Based on the principle of "like dissolves like," this compound, with its halogenated aromatic structure, is expected to be more soluble in organic solvents than in water. The presence of the hydroxyl group can contribute to its solubility in polar solvents through hydrogen bonding.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that the solution reaches saturation at equilibrium.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is recommended to perform a preliminary study to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method: The solvent in the volumetric flask can be evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. The mass of the remaining solid solute is then determined.

-

Chromatographic/Spectroscopic Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound in organic solvents:

-

Solvent Polarity: The polarity of the solvent is a key determinant. Nonpolar solvents are generally expected to be good solvents for this compound due to its significant nonpolar surface area. Polar aprotic and polar protic solvents may also exhibit good solubilizing capacity due to dipole-dipole interactions and hydrogen bonding with the hydroxyl group, respectively.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with increasing temperature. Therefore, it is crucial to control and report the temperature at which solubility measurements are made.

-

Crystalline Form (Polymorphism): If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility. The thermodynamically most stable polymorph will have the lowest solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents are not readily found in the public domain, this technical guide provides a comprehensive framework for its experimental determination. By following the detailed shake-flask protocol and considering the factors that influence solubility, researchers and drug development professionals can generate the reliable data necessary for their specific applications. The expected qualitative solubility profile suggests good solubility in common organic solvents like alcohols, ethers, and aromatic hydrocarbons.

References

A Technical Guide to Commercial Suppliers of 2-Chloro-4-iodophenol for Research and Drug Development

Introduction: 2-Chloro-4-iodophenol (CAS No. 116130-33-7) is a halogenated phenol derivative that serves as a valuable intermediate and building block in organic synthesis.[1] Its unique substitution pattern, featuring both chlorine and iodine atoms, allows for differential reactivity in cross-coupling reactions and other transformations, making it a point of interest for medicinal chemists and researchers in drug discovery. This guide provides an in-depth overview of commercial suppliers, their specifications, and a generalized workflow for the procurement and utilization of this compound in a research setting.

Commercial Supplier Specifications

For researchers and drug development professionals, sourcing high-quality chemical reagents is a critical first step. The following table summarizes the product specifications for this compound from various commercial suppliers. This data facilitates a direct comparison of purity, availability, and other key metrics.

| Supplier | Catalog/Product No. | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Sizes/Lead Time |

| Protheragen | PIMP22484[1] | 116130-33-7[1] | C₆H₄ClIO[1] | 254.45[1] | Not specified | Inquiry required[1] |

| Manchester Organics | V32012[2] | 116130-33-7[2] | Not specified | Not specified | Not specified | Lead time 4 - 6 weeks[2] |

| Apollo Scientific | MFCD11110536[3] | 116130-33-7[3] | Not specified | Not specified | Not specified | 100mg, 250mg, 1g, 5g, 25g, 100g (Leadtime: 2-3 weeks)[3] |

| ChemScene | CS-W006410[4] | 116130-33-7[4] | C₆H₄ClIO[4] | 254.45[4] | ≥95%[4] | Inquiry required |

| Appchem | AI14979 | 116130-33-7[5] | C₆H₄ClIO[5] | 254.4528[5] | Not specified | Inquiry required[5] |

| Sigma-Aldrich (via ChemScene) | CIAH987EF181 | 116130-33-7 | C₆H₄ClIO | Not specified | 95% | Inquiry required |

| Sigma-Aldrich (via Fluorochem) | FLUH99C8D5A4 | 116130-33-7 | C₆H₄ClIO | Not specified | 95% | Inquiry required |

Note: This product is typically for research use only.[1][4] Availability and lead times are subject to change and should be confirmed directly with the supplier.

Experimental Protocols and Applications

While commercial suppliers provide key analytical data such as purity and molecular structure, they do not typically publish detailed experimental protocols for the subsequent use of their chemical reagents. The application of this compound is highly dependent on the specific research context, such as its use as a starting material in multi-step organic synthesis.

Researchers are expected to develop their own methodologies based on established chemical literature and synthesis procedures. For instance, halogenated phenols are commonly used in cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds. The specific reaction conditions—including the choice of catalyst, base, solvent, and temperature—must be optimized for each unique synthetic transformation.

While a specific synthesis protocol for a drug candidate using this compound is proprietary, a generalized workflow for sourcing and utilizing such a chemical is presented below.

Logical Workflow for Sourcing and Research Application

The process of acquiring and using a chemical intermediate like this compound in a research and development setting follows a structured path from initial identification to experimental execution. The diagram below illustrates this logical workflow.

Caption: Workflow for sourcing and utilizing a chemical intermediate.

Signaling Pathways

As a chemical intermediate, this compound is not itself an active pharmaceutical ingredient and is therefore not directly associated with a specific signaling pathway. Instead, it serves as a foundational component used to synthesize more complex molecules that may be designed to interact with biological targets. For example, iodophenol derivatives are used in the synthesis of agonists for receptors like the estrogen β receptor, which is involved in various physiological processes.[6] The final synthesized compound, not the intermediate, would be the subject of pathway analysis. The diagram below illustrates this hierarchical relationship in drug discovery.

Caption: Role of an intermediate in the drug discovery process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-iodophenol from p-Aminophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-4-iodophenol is a valuable halogenated phenol derivative that serves as a key building block in organic synthesis. Its substituted phenolic structure makes it an important intermediate in the development of pharmaceuticals and other biologically active compounds. The presence of three distinct functional groups—hydroxyl, chloro, and iodo—on the aromatic ring allows for a variety of subsequent chemical transformations, enabling the construction of complex molecular architectures. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available starting material, p-aminophenol.

The synthetic strategy involves an initial diazotization of p-aminophenol, followed by a Sandmeyer-type reaction to introduce an iodine atom, yielding 4-iodophenol.[1] The subsequent step is a regioselective chlorination of the 4-iodophenol intermediate to produce the final product, this compound.[2]

Overall Synthetic Scheme

The synthesis of this compound from p-aminophenol is achieved in two primary steps:

-

Step 1: Iodination via Diazotization: p-Aminophenol is converted to a diazonium salt, which is then treated with potassium iodide to yield 4-iodophenol.

-

Step 2: Regioselective Chlorination: The intermediate, 4-iodophenol, is chlorinated using sulfuryl chloride to afford the final product, this compound.

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodophenol from p-Aminophenol

This protocol is adapted from a procedure published in Organic Syntheses.[1] It involves the diazotization of p-aminophenol followed by treatment with potassium iodide.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| p-Aminophenol | 109.13 | 109.0 g | 1.00 | 1.00 |

| Sulfuric Acid (conc.) | 98.08 | 65 mL (120 g) | 1.22 | 1.22 |

| Sodium Nitrite (95%) | 69.00 | 72.0 g | 1.00 | 1.00 |

| Potassium Iodide | 166.00 | 175.0 g | 1.05 | 1.05 |

| Sodium Thiosulfate | 158.11 | ~5.0 g | - | - |

| Water | 18.02 | As needed | - | - |

| Ice | - | As needed | - | - |

Equipment:

-

2-liter three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Buchner funnel and filter flask

-

Steam distillation apparatus

Procedure:

-

Preparation of the Amine Salt Solution: In the 2-liter flask, dissolve p-aminophenol (109.0 g) in a mixture of ice (500 g), water (500 mL), and concentrated sulfuric acid (65 mL). Cool the mixture to 0°C in an ice-salt bath.

-

Diazotization: While maintaining the temperature at 0°C and stirring vigorously, add a solution of sodium nitrite (72.0 g in 150 mL of water) dropwise over one hour. Continue stirring for an additional 20 minutes after the addition is complete.

-

Addition of Potassium Iodide: Slowly add a solution of potassium iodide (175.0 g in 175 mL of water) to the cold diazonium salt solution. A vigorous reaction with foaming will occur.

-

Decomposition: Allow the mixture to stand for one hour at room temperature and then heat on a steam bath until the evolution of nitrogen ceases.

-

Workup: Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate (~5 g).

-

Purification: The crude 4-iodophenol is purified by steam distillation. Collect the distillate until it is no longer oily. The solid 4-iodophenol in the receiver is then collected by filtration, washed with cold water, and dried.

-

Characterization: The typical yield is around 154-165 g (70-75%). The product should be a crystalline solid with a melting point of 93-94°C.

Step 2: Synthesis of this compound from 4-Iodophenol

This protocol describes the regioselective chlorination of 4-iodophenol using sulfuryl chloride (SO₂Cl₂).[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles | Equivalents |

| 4-Iodophenol | 220.01 | 11.0 g | 0.05 | 1.0 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 3.7 mL (6.75 g) | 0.05 | 1.0 |

| Toluene | 92.14 | 100 mL | - | - |

| Diisobutylamine | 129.24 | Small amount | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

| Saturated NaHCO₃ (aq) | - | As needed | - | - |

| Saturated NaCl (aq) | - | As needed | - | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Equipment:

-

Round-bottom flask

-

Reflux condenser with argon/nitrogen inlet

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel column for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an argon atmosphere, add 4-iodophenol (11.0 g), toluene (100 mL), and a catalytic amount of diisobutylamine. Heat the mixture to 70°C.

-

Chlorination: Slowly add sulfuryl chloride (3.7 mL) dropwise to the heated solution. Maintain the reaction temperature at 70°C and continue stirring for 1 hour.

-

Reaction Quenching and Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether.

-

Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous NaCl solution, and finally with water.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane:ether (4:1, v/v) solvent system for elution.

-

Final Product: The final product, this compound, is obtained as a white solid. The reported yield for this step is approximately 90%.[2]

Summary of Quantitative Data

Table 1: Reaction Parameters for the Synthesis of 4-Iodophenol

| Parameter | Value |

| Starting Material | p-Aminophenol (109.0 g) |

| Key Reagents | NaNO₂, H₂SO₄, KI |

| Solvent | Water |

| Reaction Temperature | 0°C (Diazotization) |

| Reaction Time | ~2 hours (Diazotization), then heating |

| Product Appearance | Crystalline Solid |

| Melting Point | 93-94°C |

| Typical Yield | 154-165 g (70-75%) |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-Iodophenol (11.0 g) |

| Key Reagents | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Toluene |

| Reaction Temperature | 70°C |

| Reaction Time | 1 hour |

| Product Appearance | White Solid |

| Purification Method | Silica Gel Chromatography |

| Typical Yield | ~90% |

Experimental Workflow Visualization

Figure 2: Detailed experimental workflow for the synthesis.

Safety Precautions

-

p-Aminophenol: Harmful if swallowed and may cause an allergic skin reaction.

-

Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

-

Potassium Iodide: May cause skin and eye irritation.

-

Sulfuryl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Toluene and Diethyl Ether: Highly flammable liquids and vapors. Harmful if inhaled.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures. All reactions should be conducted in a well-ventilated chemical fume hood.

References

Application Notes and Protocols for Selective Suzuki Coupling of 2-Chloro-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of dihalogenated aromatic compounds is a critical strategy in medicinal chemistry and materials science, enabling the stepwise introduction of different substituents to build molecular complexity. 2-Chloro-4-iodophenol is a valuable building block, featuring two different halogen atoms with distinct reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) center. This reactivity difference allows for highly regioselective Suzuki-Miyaura coupling at the 4-position, leaving the chlorine atom at the 2-position available for subsequent transformations. This application note provides a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids, a cornerstone reaction for the synthesis of functionalized 2-chlorobiphenyl-4-ols.

Principle of Selectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle initiates with the oxidative addition of the organohalide to a Pd(0) complex. The relative reactivity of aryl halides in this step follows the order: Ar-I > Ar-Br >> Ar-Cl. This established reactivity hierarchy is the foundation for the selective coupling at the iodine-bearing position of this compound. By carefully selecting the reaction conditions, the C-I bond can be selectively activated and coupled, while the more stable C-Cl bond remains intact.

Experimental Protocols

This section details the experimental procedures for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids.

General Procedure

To a reaction vessel is added this compound, the respective arylboronic acid, a palladium catalyst, a ligand (if required), and a base. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon). A degassed solvent or solvent mixture is then added, and the reaction is heated with stirring for a specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts and the base. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

-

Reaction Scheme:

-

This compound + Phenylboronic Acid → 2-Chloro-[1,1'-biphenyl]-4-ol

-

-

Reagents and Conditions:

Reagent/Parameter Molar Equivalents/Value This compound 1.0 Phenylboronic Acid 1.2 Pd(PPh₃)₄ 0.03 K₂CO₃ 2.0 Solvent 1,4-Dioxane/H₂O (4:1) Temperature 90 °C Time 12 h | Yield | ~85-95% (Estimated) |

-

Detailed Steps:

-

In a Schlenk flask, combine this compound (1.0 mmol, 254.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Seal the flask, evacuate, and backfill with nitrogen three times.

-

Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

-

Stir the mixture at 90 °C for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-chloro-[1,1'-biphenyl]-4-ol.

-

Protocol 2: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

-

Reaction Scheme:

-

This compound + 4-Methoxyphenylboronic Acid → 2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-ol

-

-

Reagents and Conditions:

Reagent/Parameter Molar Equivalents/Value This compound 1.0 4-Methoxyphenylboronic Acid 1.2 Pd(OAc)₂ 0.02 SPhos 0.04 K₃PO₄ 2.0 Solvent Toluene/H₂O (5:1) Temperature 100 °C Time 8 h | Yield | ~90-98% (Estimated) |

-

Detailed Steps:

-

To an oven-dried flask, add this compound (1.0 mmol, 254.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and potassium phosphate (2.0 mmol, 424.6 mg).

-

Evacuate and backfill the flask with argon.

-

Add 6 mL of a degassed 5:1 mixture of toluene and water.

-

Heat the reaction mixture to 100 °C and stir for 8 hours.

-

After cooling, dilute with ethyl acetate (25 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (eluent: gradient of ethyl acetate in hexane) to yield 2-chloro-4'-methoxy-[1,1'-biphenyl]-4-ol.

-

Data Presentation

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids based on the protocols described and data from analogous reactions in the literature.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Estimated Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90-98 |

| 3 | 3,5-Dimethylphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-90 |

| 4 | 4-Acetylphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | 82-92 |

Mandatory Visualization

Suzuki Coupling Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in understanding this transformation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The general workflow for performing the Suzuki coupling of this compound is a systematic process from reaction setup to product isolation.

Caption: General experimental workflow for Suzuki coupling.

Application Notes and Protocols for the Use of 2-Chloro-4-iodophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodophenol is a versatile halogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the presence of three distinct functional groups: a hydroxyl group, a chlorine atom, and an iodine atom. This unique arrangement allows for a range of selective chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds.

The key to the synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more labile and reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This reactivity difference enables the regioselective functionalization of the molecule, where the iodine atom can be selectively replaced, leaving the chlorine atom available for subsequent transformations under different reaction conditions.

This document provides detailed application notes and experimental protocols for two primary applications of this compound: the Suzuki-Miyaura cross-coupling reaction for the synthesis of biaryl compounds and the Williamson ether synthesis for the preparation of substituted aryl ethers.

Application 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. In the case of this compound, the reaction can be tuned to occur selectively at the C-I bond, providing a straightforward route to 2-chloro-4-arylphenols. These products are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 | Hypothetical Data |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 | Hypothetical Data |

| 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 | Hypothetical Data |

Note: The data in this table is representative and synthesized from literature precedents for analogous compounds to illustrate typical reaction outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask or Schlenk tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-4-arylphenol.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide. The phenolic hydroxyl group of this compound is acidic and can be readily deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkylating agent. This reaction provides a direct route to a variety of 2-chloro-4-iodo-alkoxybenzenes.

General Reaction Scheme:

Caption: Williamson ether synthesis with this compound.

Quantitative Data for Williamson Ether Synthesis:

| Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl iodide | K₂CO₃ | Acetone | Reflux | 6 | 95 | Hypothetical Data |

| Ethyl bromide | NaH | DMF | RT | 4 | 90 | Hypothetical Data |

| Benzyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 8 | 93 | Hypothetical Data |

Note: The data in this table is representative and synthesized from literature precedents for analogous compounds to illustrate typical reaction outcomes. Actual yields may vary depending on the specific substrate and reaction conditions.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the Williamson ether synthesis using this compound and an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, 1.1 equivalents)

-

Base (e.g., anhydrous potassium carbonate, 1.5 equivalents)

-

Anhydrous solvent (e.g., acetone or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Water

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Inert gas supply (optional, but recommended)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the anhydrous solvent (e.g., acetone).

-

Base Addition: Add the base (e.g., anhydrous potassium carbonate, 1.5 eq) to the solution.

-

Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure 2-chloro-4-iodo-alkoxybenzene.

Caption: Experimental workflow for Williamson ether synthesis.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The distinct reactivity of its halogen atoms allows for selective functionalization through well-established synthetic methodologies such as the Suzuki-Miyaura coupling and the Williamson ether synthesis. The protocols provided herein offer a robust starting point for researchers and drug development professionals to utilize this compound in the synthesis of a wide array of complex and potentially bioactive molecules. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target compounds.

Applications of 2-Chloro-4-iodophenol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodophenol is a halogenated phenolic compound with significant potential as a versatile building block in medicinal chemistry. While direct literature on its biological applications is limited, its structural motifs—a phenol, a chloro group, and a reactive iodo group—make it an attractive starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications. The presence of two different halogens allows for selective and sequential functionalization, primarily through cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing parallels from structurally related compounds, and offers detailed protocols for the synthesis and biological evaluation of its derivatives.

Potential Therapeutic Applications

Based on the known biological activities of analogous chlorinated and iodinated phenolic compounds, derivatives of this compound are promising candidates for development as:

-

Anticancer Agents: Halogenated phenols are integral components of numerous anticancer agents. The introduction of chlorine and iodine can enhance cytotoxic activities.[2][3] Phenolic compounds have been shown to induce apoptosis and inhibit cancer cell migration.[4] Derivatives of this compound could be designed to target various cancer-related signaling pathways.

-

Antimicrobial Agents: Phenolic compounds and their derivatives are known for their antimicrobial properties against a wide range of bacteria and fungi.[5][6] The lipophilicity conferred by the halogen atoms can facilitate the passage of these molecules through microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.

-

Enzyme Inhibitors: The structural scaffold of this compound can be elaborated to design inhibitors of various enzymes implicated in disease. For example, derivatives of 4-aminophenol have been investigated as inhibitors of enzymes like lipoxygenase.

Synthetic Applications: A Versatile Synthetic Intermediate

The key to unlocking the medicinal chemistry potential of this compound lies in its utility as a synthetic intermediate. The differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for regioselective modifications. The C-I bond is significantly more reactive, enabling selective functionalization at the 4-position, followed by subsequent modification at the 2-position if desired.

Key Functionalization Reactions:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl, heteroaryl, or vinyl substituents.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines, which are common motifs in bioactive molecules.

-

Ullmann Condensation: A classic method for forming carbon-oxygen (ether) and carbon-nitrogen bonds.[7]

-

Williamson Ether Synthesis: For the synthesis of ether derivatives from the phenolic hydroxyl group.

Experimental Protocols: Synthesis of this compound Derivatives

The following protocols are generalized procedures for the synthesis of various derivatives from this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 1: Synthesis of 4-Aryl-2-chlorophenol via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane and water (4:1 mixture)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chlorophenol.

Protocol 2: Synthesis of N-Aryl-2-chloro-4-aminophenol via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)

-

Xantphos or other suitable ligand (0.02 equivalents)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)

-

Anhydrous toluene

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and the ligand (0.02 eq) to a dry Schlenk tube.

-

Add anhydrous toluene and stir for 10 minutes.

-

Add this compound (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).

-

Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.